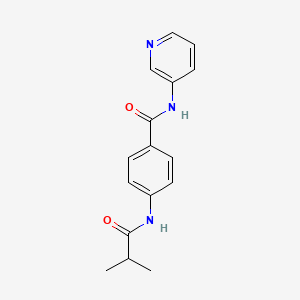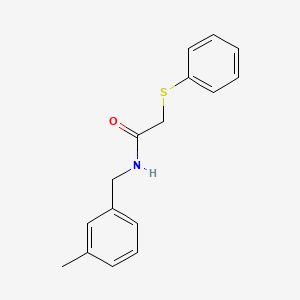
4-(isobutyrylamino)-N-3-pyridinylbenzamide
Vue d'ensemble
Description
4-(isobutyrylamino)-N-3-pyridinylbenzamide, also known as IBP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. IBP is a small molecule that belongs to the class of benzamides and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
4-(isobutyrylamino)-N-3-pyridinylbenzamide has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines including breast cancer, lung cancer, and colon cancer. This effect is thought to be due to the inhibition of a protein called heat shock protein 90 (HSP90) which is essential for the survival of cancer cells.
In neuroscience, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This effect is thought to be due to the inhibition of a protein called glycogen synthase kinase 3 beta (GSK3β) which is involved in the development of these diseases.
In drug discovery, this compound has been used as a lead compound for the development of new drugs that target HSP90 and GSK3β. Several derivatives of this compound have been synthesized and tested for their activity against these proteins.
Mécanisme D'action
The mechanism of action of 4-(isobutyrylamino)-N-3-pyridinylbenzamide is thought to be due to its ability to bind to HSP90 and GSK3β. HSP90 is a chaperone protein that is involved in the folding and stabilization of several client proteins that are essential for the survival of cancer cells. This compound binds to HSP90 and inhibits its activity, leading to the degradation of these client proteins and the inhibition of cancer cell growth.
GSK3β is a protein kinase that is involved in several signaling pathways that regulate cell survival and apoptosis. This compound binds to GSK3β and inhibits its activity, leading to the activation of these pathways and the promotion of cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that this compound inhibits tumor growth, reduces tumor volume, and increases survival in animal models of cancer.
In neuroscience, this compound has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(isobutyrylamino)-N-3-pyridinylbenzamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. It has been shown to have high potency and selectivity for its target proteins. It has also been shown to have low toxicity in animal models.
However, there are also some limitations to the use of this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4-(isobutyrylamino)-N-3-pyridinylbenzamide. One area of research is the development of new derivatives of this compound that have improved potency, selectivity, and solubility. Another area of research is the investigation of the mechanism of action of this compound and its effects on other proteins and signaling pathways. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(2-methylpropanoylamino)-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(2)15(20)18-13-7-5-12(6-8-13)16(21)19-14-4-3-9-17-10-14/h3-11H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPRMJVZVLIFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-butoxyphenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4709365.png)
![5-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4709369.png)
![1-ethyl-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4709370.png)


![2-[(2,6-dichlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4709386.png)

![2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4709408.png)
![7-[(4-chlorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4709417.png)
![N-benzyl-N-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B4709425.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4709432.png)
